![molecular formula C30H22O10 B1680273 如古洛菌素 CAS No. 23537-16-8](/img/structure/B1680273.png)
如古洛菌素
描述
Rugulosin is an anthraquinoid mycotoxin produced by Penicillium species . It is a cyclic ketone and an organic polycyclic compound . It is also a natural product found in Ophiocordyceps sinensis and Sydowia polyspora .
Synthesis Analysis
The chemoenzymatic synthesis of a heterodimeric (−)-rugulosin B, homodimeric (−)-rugulosin C, and several rugulin analogues can be achieved in three to four steps starting from anthraquinones . This work supports dimerization between variously substituted putative monomeric intermediates during the biosynthesis of naturally occurring (+)-rugulosin B and C .
Molecular Structure Analysis
Rugulosin has the molecular formula C30H22O10 . Its molecular weight is 542.5 g/mol . The IUPAC name for Rugulosin is 8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo [14.11.1.0 2,11 .0 2,15 .0 4,9 .0 13,17 .0 17,26 .0 19,24 ]octacosa-4 (9),5,7,10,19 (24),20,22,25-octaene-3,12,18,27-tetrone .
Chemical Reactions Analysis
The total synthesis of (+)-rugulosin and (+)-2,2′-epi-cytoskyrin A was successfully demonstrated by the group of Nicolaou . A much simpler chemoenzymatic, biomimetic, and protecting group free synthesis of their enantiomers, (−)-rugulosin and (−)-2,2′-epi-cytoskyrin A, has been reported .
科学研究应用
抗流感作用
- 抗流感活性:观察到如古洛菌素表现出有效的抗流感作用。在研究中,(-)如古洛菌素在鸡卵和培养的绒毛尿囊膜中均显示出对流感的显著疗效。发现它比已知的抗流感药 1-金刚烷胺更有效,并且在通过吸入给药时可有效保护小鼠免受气溶胶流感感染 (Nakamura 等,1974)。
抗菌特性
- 对 MRSA 的抗菌活性:从青霉菌中分离出的如古洛菌素 A、B 和 C 已被确定为具有抗菌特性的化合物,尤其对耐甲氧西林金黄色葡萄球菌 (MRSA) 有效 (Yamazaki 等,2010)。
生物合成和化学结构
- 天冬氨酸和如古洛菌素 A 的生物合成:已经研究了天冬氨酸和如古洛菌素 A 的相互关联的生物合成途径,如古洛菌素 A 以其独特的笼状结构而著称。该研究促进了对双蒽醌生物合成的理解,这对这些化合物的合成生物学方法至关重要 (Han 等,2021)。
抗病毒机制
- 对噬菌体生长的机制:探索了如古洛菌素对噬菌体生长的作用机制,表明它在抑制噬菌体 RNA 渗入宿主细菌和影响噬菌体繁殖的早期细胞内反应中发挥作用 (Nakamura 等,1971)。
合成方法
- 如古洛菌素的总合成:通过创新策略合成如古洛菌素和相关化合物的努力表明了科学界对理解和复制这些天然化合物的复杂分子结构的兴趣 (Nicolaou 等,2007)。
农业应用
- 在白云杉幼苗中的作用:白云杉中由真菌内生菌产生的如古洛菌素与对云杉卷叶虫的耐受性增加有关,突出了其在林业和农业应用中的潜力 (FraszSamantha 等,2014)。
肝毒性研究
- 慢性毒性和肝癌:在关注有益应用的同时,重要的是要注意研究还探讨了如古洛菌素的慢性毒性和潜在肝癌性。对小鼠的研究表明,如古洛菌素可能诱发肝损伤,并可能作为一种弱肝癌物 (Ueno 等,1980)。
作用机制
Target of Action
Rugulosin’s primary targets are squalene epoxidase and RNA polymerase . Squalene epoxidase is an enzyme involved in the biosynthesis of sterols, while RNA polymerase is crucial for the synthesis of RNA from DNA templates.
Mode of Action
Rugulosin interacts with its targets by binding to their active sites, thereby inhibiting their enzymatic activity . Specifically, it binds to the active site of squalene epoxidase, disrupting ergosterol synthesis . It also inhibits the penetration of phage RNA into host bacteria, preventing the phage’s genetic material from entering and infecting the bacterial cells .
Biochemical Pathways
Rugulosin affects the ergosterol synthesis pathway by inhibiting the activity of squalene epoxidase . Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death. Additionally, by inhibiting RNA polymerase, rugulosin disrupts the RNA synthesis pathway , which can halt protein synthesis and thus impede cell growth .
Result of Action
The inhibition of squalene epoxidase by rugulosin disrupts ergosterol synthesis, leading to cellular dysfunction and death in fungi . By inhibiting RNA polymerase, rugulosin prevents the synthesis of RNA, thereby halting protein synthesis and impeding cell growth .
安全和危害
未来方向
属性
IUPAC Name |
8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDPVUTXKUGISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21884-45-7, 23537-16-8 | |
Record name | Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021884457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RUGULOSIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | RUGULOSIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。